molecular formula C15H15O4P B5107046 2-ethoxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide

2-ethoxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide

Cat. No.: B5107046
M. Wt: 290.25 g/mol
InChI Key: KJTUURRWRLHKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide is a chemical compound with the molecular formula C9H11O4P and a molecular weight of 214.15 g/mol. This compound is known for its selective irreversible inhibition of carboxylesterases. It is a member of the benzodioxaphosphinine family, which is characterized by a phosphorus atom incorporated into a heterocyclic ring structure.

Preparation Methods

The synthesis of 2-ethoxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with o-toluoyl chloride using triethylamine as a base . The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

2-ethoxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phosphorus-containing ring structure.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for studying the mechanisms of carboxylesterase inhibition. In biology, it serves as a tool for investigating the role of carboxylesterases in various biochemical pathways.

Mechanism of Action

The mechanism of action of 2-ethoxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide involves the irreversible inhibition of carboxylesterases. This inhibition occurs through the formation of a covalent bond between the phosphorus atom in the compound and the active site of the enzyme. This covalent modification prevents the enzyme from catalyzing its normal substrate, thereby inhibiting its activity. The molecular targets and pathways involved include various carboxylesterase isoforms that play critical roles in drug metabolism and detoxification processes.

Comparison with Similar Compounds

Similar compounds to 2-ethoxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide include other benzodioxaphosphinine derivatives and phosphorus-containing heterocycles. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its selective irreversible inhibition of carboxylesterases, which distinguishes it from other related compounds.

Properties

IUPAC Name

2-ethoxy-3-phenyl-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15O4P/c1-2-17-20(16)15(12-8-4-3-5-9-12)18-13-10-6-7-11-14(13)19-20/h3-11,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTUURRWRLHKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP1(=O)C(OC2=CC=CC=C2O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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